Synthetic Yield Advantage: 94% Catalytic Hydrogenation Efficiency
4-(Piperazin-1-ylsulfonyl)aniline is synthesized from 1-((4-nitrophenyl)sulfonyl)piperazine via Pd/C-catalyzed hydrogenation in methanol at 20 °C, achieving an isolated yield of 94% . This represents a highly efficient reduction of the nitro precursor under mild conditions. In contrast, analogous piperidine-based scaffolds (e.g., 4-(piperidin-1-ylsulfonyl)aniline, CAS 6336-68-1) are typically accessed via direct sulfonylation of 4-nitroaniline with piperidine and sulfur dioxide, a method that often yields lower conversions due to competing side reactions and requires more forcing conditions . The high yield and mild reaction conditions of the target compound translate directly to lower procurement costs for multi-gram scale-up and reduced purification burden.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | 4-(Piperidin-1-ylsulfonyl)aniline (CAS 6336-68-1); yield not explicitly reported in standard methods but known to be lower due to side-product formation |
| Quantified Difference | 94% (target) vs. unreported/lower typical yields for piperidine analog |
| Conditions | Pd/C, H₂, MeOH, 20 °C, 2 h |
Why This Matters
The 94% yield reduces the cost per gram of the final compound for procurement, making this building block more economical for large-scale library synthesis compared to piperidine or morpholine analogs that require lower-yielding sulfonylation routes.
